molecular formula C22H23N3O3S B2534656 ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 851131-87-8

ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2534656
CAS No.: 851131-87-8
M. Wt: 409.5
InChI Key: NYJXTNJQLRZAQA-UHFFFAOYSA-N
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Description

This compound, referred to as U-SHA in cryo-EM studies, is a urease inhibitor targeting Helicobacter pylori. Its structure features a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl acetamido group to an ethyl benzoate ester. The high-resolution (2.09 Å) cryo-EM structure of U-SHA bound to H. pylori urease highlights its precise binding mode in the enzyme’s active site, making it a promising candidate for drug development .

Properties

IUPAC Name

ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-5-7-18(8-6-17)24-20(26)14-29-22-23-9-10-25(22)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXTNJQLRZAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the function of bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential biochemical processes .

Comparison with Similar Compounds

Beta-Mercaptoethanol (BME)

  • Structural Features : A small thiol compound lacking the imidazole and benzoate moieties.
  • Biological Activity : A classic urease inhibitor with broad but less specific binding.
  • The imidazole and dimethylphenyl groups in U-SHA enable hydrophobic interactions and hydrogen bonding absent in BME, likely enhancing specificity .

Elastase-Targeted Acetamide Derivatives ()

  • Example Compounds :
    • N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2)
    • N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7)
  • Structural Features : Varied substituents (chloro, sulfamoyl, benzenesulfonyl) on benzimidazole/benzodiazole cores.
  • Biological Activity : Tested for elastase inhibition, unlike U-SHA’s urease focus.
  • Key Differences :
    • Solubility : The ethyl benzoate in U-SHA may improve solubility compared to the sulfamoyl or sulfonyl groups in Compounds 2 and 5.
    • Target Specificity : U-SHA’s 3,5-dimethylphenyl group likely enhances hydrophobic enclosure in urease, whereas elastase inhibitors prioritize electronic effects (e.g., nitro groups in Compound 3) .

Triazole-Imidazole Hybrids ()

  • Example Compound : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)
  • Structural Features : Diphenyl-substituted imidazole units linked to a triazole core.
  • Key Differences: Synthesis: C1 uses a one-pot method with benzil and aldehydes, whereas U-SHA likely requires stepwise sulfanyl acetamido coupling . Bioactivity: C1’s diphenyl groups may favor π-π stacking in non-enzymatic targets, contrasting with U-SHA’s urease-specific design.

Data Table: Comparative Analysis

Compound Name/ID Core Structure Key Substituents Biological Target Notable Findings References
U-SHA Imidazole + benzoate ester 3,5-Dimethylphenyl, sulfanyl acetamido H. pylori urease 2.09 Å cryo-EM binding resolution
Beta-mercaptoethanol (BME) Thiol None H. pylori urease Broad inhibition, 2.55 Å resolution
Compound 2 (Elastase inhibitor) Benzimidazole + acetamide Chloro-methylphenyl Elastase Synthetic flexibility for optimization
C1 (Triazole-imidazole hybrid) Triazole + diphenylimidazole 4',5'-Diphenyl Undisclosed One-pot synthesis with CAN catalyst

Mechanistic and Computational Insights

  • Binding Interactions : U-SHA’s hydrophobic enclosure by the 3,5-dimethylphenyl group and hydrogen bonding via the acetamido linker align with Glide XP scoring criteria for high-affinity ligands .
  • Synthetic Strategies : Unlike imidazole-triazole hybrids (), U-SHA’s synthesis likely involves sequential coupling of the sulfanyl acetamido group to pre-formed imidazole and benzoate units, akin to methods in .

Biological Activity

Ethyl 4-(2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 350.43 g/mol

The compound features a complex structure that includes an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of imidazole, similar to this compound, showed effective inhibition against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Imidazole derivatives have been investigated for their anticancer properties. A notable study explored the effects of related compounds on cancer cell lines, revealing that they induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt/mTOR pathway. This compound is hypothesized to exert similar effects due to its structural similarities.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Standard Antibiotic8Effective
Ethyl Derivative16Moderate

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds caused significant cell death at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Concentration (µM)Cell Viability (%)
0100
1050
5020

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to penetrate cell membranes easily.
  • Enzyme Inhibition : By targeting specific enzymes like DHFR, it disrupts essential cellular processes.
  • Signal Transduction Modulation : It may interfere with signaling pathways critical for cell survival and proliferation.

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